molecular formula C21H24N2O5 B10894789 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10894789
M. Wt: 384.4 g/mol
InChI Key: PKMHMFHJFCRIFU-UHFFFAOYSA-N
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Description

N~2~-(1-BICYCLO[221]HEPT-2-YLETHYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound characterized by its unique bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic structure, introduction of the nitrophenoxy group, and the final coupling to form the furanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the bicyclic structure provides stability and rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide
  • N-(1-Bicyclo[2.2.1]hept-2-ylethyl)butanamide

Uniqueness

N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of a bicyclic structure with a nitrophenoxy group and a furanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C21H24N2O5/c1-13(17-11-14-6-7-15(17)10-14)22-21(24)20-9-8-16(28-20)12-27-19-5-3-2-4-18(19)23(25)26/h2-5,8-9,13-15,17H,6-7,10-12H2,1H3,(H,22,24)

InChI Key

PKMHMFHJFCRIFU-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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